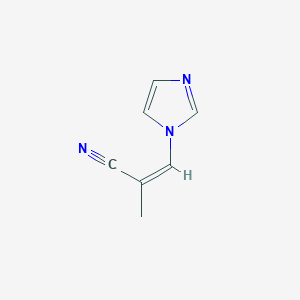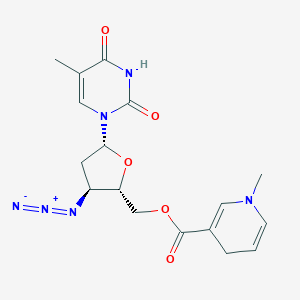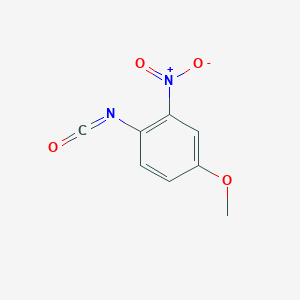
1-(2-Methylpyridin-4-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Oxopentanedioinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Es dient als Zwischenprodukt in Stoffwechselwegen und wird in Studien zum Zellstoffwechsel verwendet.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen und als diagnostischer Marker für bestimmte Stoffwechselstörungen untersucht.
Industrie: Es wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-Oxopentanedioinsäure beinhaltet seine Rolle als Zwischenprodukt in verschiedenen biochemischen Stoffwechselwegen. Es nimmt am Zitronensäurezyklus (TCA-Zyklus) teil und ist an der Synthese und dem Abbau von Aminosäuren und Fettsäuren beteiligt. Seine molekularen Ziele umfassen Enzyme wie Aconitase und Isocitratdehydrogenase, die Schlüsselkomponenten des TCA-Zyklus sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
3-Oxopentanedioinsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren umfasst die Oxidation von 1,3-Dihydroxyaceton unter Verwendung eines starken Oxidationsmittels wie Kaliumpermanganat oder Chromtrioxid. Die Reaktion erfordert typischerweise saure Bedingungen und erhöhte Temperaturen .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird 3-Oxopentanedioinsäure häufig durch die mikrobielle Fermentation von Glucose hergestellt. Bestimmte Bakterien- oder Pilzstämme werden verwendet, um Glucose unter kontrollierten Bedingungen in 3-Oxopentanedioinsäure umzuwandeln. Dieses Verfahren ist aufgrund seiner Kosteneffizienz und Umweltverträglichkeit bevorzugt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Oxopentanedioinsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann weiter oxidiert werden, um Glutarsäure zu bilden.
Reduktion: Es kann reduziert werden, um 3-Hydroxyglutarsäure zu bilden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und Salpetersäure werden häufig als Oxidationsmittel verwendet.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Verschiedene Nucleophile wie Amine, Alkohole und Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Glutarsäure.
Reduktion: 3-Hydroxyglutarsäure.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.
Wirkmechanismus
The mechanism of action of 3-Oxopentanedioic acid involves its role as an intermediate in various biochemical pathways. It participates in the tricarboxylic acid cycle (TCA cycle) and is involved in the synthesis and degradation of amino acids and fatty acids. Its molecular targets include enzymes such as aconitase and isocitrate dehydrogenase, which are key components of the TCA cycle .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glutarsäure: Ähnlich in der Struktur, aber ohne die Ketogruppe.
3-Hydroxyglutarsäure: Ähnlich, aber mit einer Hydroxylgruppe anstelle einer Ketogruppe.
Oxalessigsäure: Ähnlich in der Funktion als Zwischenprodukt im TCA-Zyklus, aber mit einer anderen Struktur.
Einzigartigkeit
3-Oxopentanedioinsäure ist aufgrund seiner Ketogruppe einzigartig, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und in biochemischen Stoffwechselwegen macht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Rolle im Stoffwechsel unterscheiden es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
1-(2-methylpyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALYOUZSNROLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114919-76-5 |
Source


|
| Record name | 1-(2-methylpyridin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)





![[2-acetyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55625.png)
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)




